molecular formula C10H11NO B13409437 Tryptophol-d4

Tryptophol-d4

Cat. No.: B13409437
M. Wt: 165.22 g/mol
InChI Key: MBBOMCVGYCRMEA-NZLXMSDQSA-N
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Description

Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tryptophol undergoes several types of chemical reactions, including:

    Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.

    Reduction: Reduction of tryptophol can yield indole-3-ethanol.

    Substitution: Tryptophol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Indole-3-acetaldehyde

    Reduction: Indole-3-ethanol

    Substitution: Various indole derivatives

Scientific Research Applications

Tryptophol-d4 has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.

    5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.

    Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.

Uniqueness

Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.

Properties

Molecular Formula

C10H11NO

Molecular Weight

165.22 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol

InChI

InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2

InChI Key

MBBOMCVGYCRMEA-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCO

Origin of Product

United States

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